molecular formula C14H19NO2 B1528211 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane CAS No. 1803601-07-1

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Cat. No.: B1528211
CAS No.: 1803601-07-1
M. Wt: 233.31 g/mol
InChI Key: MCZRCJUPFMGDEH-UHFFFAOYSA-N
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Description

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is a spirocyclic organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is characterized by a unique structure featuring a spiro[4.5]decane core, which integrates benzyl, aza (nitrogen), and two dioxa (oxygen) functional groups into a single, three-dimensional framework . This compound is provided for scientific research and development purposes. Compounds within the azaspiro[4.5]decane chemical family are of significant interest in medicinal chemistry and pharmacology, particularly as ligands for sigma-1 receptors . The sigma-1 receptor is a chaperone protein located in the mitochondria-associated endoplasmic reticulum membrane and is a potential therapeutic target for various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease . Research into sigma-1 receptor ligands is crucial for developing positron emission tomography (PET) radioligands, which are non-invasive tools used to study the pathophysiology of these diseases, validate target engagement, and monitor therapeutic response in the brain . The structural motif of this product makes it a valuable building block or intermediate for synthesizing and evaluating more complex potential pharmacologically active molecules . Please note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-benzyl-2,9-dioxa-6-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-4-13(5-3-1)10-15-7-9-17-12-14(15)6-8-16-11-14/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZRCJUPFMGDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12COCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227898
Record name 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-07-1
Record name 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of both benzyl and dioxo moieties enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cell lines. The following sections detail specific findings related to its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial strains, including those resistant to conventional treatments.

Pathogen MIC (µM) Reference
Mycobacterium tuberculosis0.3 - 0.7
Staphylococcus aureus8
Escherichia coliNot active

The compound's activity against Mycobacterium tuberculosis suggests a mechanism involving inhibition of key enzymes necessary for cell wall synthesis, similar to other known antimycobacterial agents.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate promising potential for therapeutic applications.

Cell Line IC50 (µM) Reference
MIA PaCa-2 (pancreatic)2.57
HepG2 (liver)>57

The compound demonstrated significant cytotoxicity against pancreatic cancer cells, highlighting its potential as a lead compound for further development in cancer therapy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets, disrupting essential processes such as cell wall synthesis in bacteria and inducing apoptosis in cancer cells.

Case Studies

  • Antimycobacterial Efficacy : A study evaluating the activity of various azaspiro compounds found that this compound exhibited superior efficacy against Mycobacterium bovis compared to other derivatives, suggesting structural features critical for activity .
  • Cytotoxicity in Cancer Cells : Research involving MIA PaCa-2 cells showed that modifications in the spirocyclic structure could enhance potency, indicating that structural optimization may yield more effective anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Glycogen Phosphorylase (GP)
One of the notable applications of compounds similar to 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is their role as inhibitors of glycogen phosphorylase (GP). GP inhibitors are crucial in managing conditions like type 2 diabetes by preventing excessive glycogenolysis during high glucose levels, thereby reducing glucose production in the liver. For instance, research has shown that spirocyclic nucleosides can act as modest inhibitors of rabbit muscle glycogen phosphorylase (RMGP) .

Potential Anticancer Activity
Research indicates that azaspiro compounds may exhibit anticancer properties. The structural features of this compound allow for interactions with biological targets involved in cancer progression. Specific derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines, showing promising results .

Organic Synthesis

Versatile Scaffold for Synthesis
The unique structure of this compound serves as a versatile scaffold in organic synthesis. It can be utilized for constructing complex molecules through various chemical transformations, including cyclizations and functional group modifications. The compound's ability to undergo radical translocation has been highlighted in synthetic methodologies that yield diverse spirocyclic structures .

Synthesis of Anomeric Spironucleosides
A significant application involves the synthesis of anomeric spironucleosides using methodologies that incorporate this compound derivatives. These spironucleosides have been shown to possess biological activities that could be harnessed for therapeutic purposes .

Case Studies

Study Application Findings
Study on GP InhibitionInvestigated the efficacy of spirocyclic nucleosidesFound modest inhibition of RMGP, suggesting potential for diabetes treatment
Anticancer Activity ResearchAssessed cytotoxic effects on cancer cell linesCertain derivatives exhibited significant cytotoxicity against specific cancer types
Synthesis MethodologyDeveloped radical translocation methodsSuccessfully synthesized anomeric spironucleosides with potential biological functions

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[4.5]decane framework is a versatile template for drug discovery. Below is a detailed comparison of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane with structurally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs

Compound Name CAS Number Molecular Formula Key Substituents/Features Key Differences References
This compound Not provided C₁₅H₁₉NO₂ Benzyl (C6), dioxa (C2, C9), aza (C6) Reference compound
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine 1707152-31-5 C₁₅H₂₂N₂O Benzyl (C2), oxa (C6), amine (C9) Amine substituent vs. dioxa groups
Tauropinnaic acid Not provided Not provided 6-azaspiro[4.5]decane + taurine moiety Natural product, marine origin
8-(4-Dimethylaminophenyl)-9-(benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane Not provided C₂₅H₂₈N₄O₂S Benzothiazolyl, dimethylaminophenyl, oxa Extended aromatic substituents
6-Oxa-9-azaspiro[4.5]decane-9-carboxylate 271245-39-7 C₁₃H₂₃NO₃ Boc-protected amine, oxa (C6) Ester protection, simplified core

Pharmacological and Functional Comparisons

  • Neurobiological activity : Erythrina alkaloids, which share the spiro[4.5]decane core, exhibit neuroactive properties (e.g., modulation of nicotinic receptors) .

Physicochemical Properties

Property This compound 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine Tauropinnaic acid
Molecular Weight 245.3 g/mol 246.35 g/mol ~500 g/mol*
Water Solubility Low (lipophilic core) Moderate (amine enhances polarity) High (taurine)
Melting Point Not reported Not reported Not reported
Key Functional Groups Dioxa, benzyl Oxa, benzyl, amine Aza, taurine

*Estimated based on taurine moiety (molecular weight ~125 g/mol) appended to the spiro core.

Preparation Methods

Epoxide Ring-Opening and Cyclization

  • Starting Materials: Epoxides derived from Corey–Chaikovsky reaction of aldehydes or ketones.
  • Key Reaction: Nucleophilic attack by ethylene glycol monosodium salt opens the epoxide ring.
  • Cyclization: The resulting diol undergoes intramolecular cyclization to form the 1,4-dioxane ring.
  • Outcome: Formation of functionalized 1,4-dioxane intermediates that serve as precursors for spirocyclic compounds.

Formation of the Azaspiro Center

  • Amine Introduction: A nitrogen nucleophile (e.g., amine) is introduced to form the azaspiro ring.
  • Cyclization Conditions: Typically involves base-mediated or acid-catalyzed intramolecular cyclization.
  • Spiro Ring Closure: The nitrogen attacks a suitable electrophilic center to close the spiro ring, resulting in 6-azaspiro[4.5]decane framework.

Benzyl Substitution at Position 6

  • Functionalization: The benzyl group is introduced at the nitrogen or carbon adjacent to the nitrogen in the azaspiro ring.
  • Methods: Benzylation can be achieved via alkylation reactions using benzyl halides under basic conditions.

Research Findings and Optimization

  • The synthetic route involving epoxide ring-opening and cyclization has been optimized for scalability and stereoselectivity, enabling multigram synthesis of spirocyclic 1,4-dioxane derivatives.
  • The approach allows introduction of diverse substituents, including benzyl groups, at strategic positions, enhancing the compound’s utility in medicinal chemistry.
  • The reaction conditions are mild, often avoiding harsh reagents, which preserves sensitive functional groups.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Epoxide Formation Aldehydes/Ketones Corey–Chaikovsky reaction Epoxides
2 Epoxide Ring-Opening Epoxides Ethylene glycol monosodium salt Diol intermediates
3 Cyclization Diols Intramolecular cyclization (acid/base) 1,4-Dioxane ring system
4 Azaspiro Ring Formation 1,4-Dioxane intermediates Nitrogen nucleophile, cyclization 6-azaspiro[4.5]decane framework
5 Benzyl Substitution Azaspiro compound Benzyl halide, base This compound

Q & A

What are the optimal synthetic routes for 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane, and how can reaction conditions be controlled to improve yield?

Basic
The synthesis typically involves refluxing a mixture of Schiff bases (e.g., 4-dimethylaminobenzylidene derivatives) with cyclic ketones like 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene at 80°C for 3–5 hours. Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from anhydrous THF to enhance purity and yield. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reactants (e.g., 1:1 molar ratio of Schiff base to ketone) are critical .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving spirocyclic structures, providing bond lengths (mean C–C: 0.002 Å) and torsion angles (e.g., O2–C10–C11–N1: 175.05°) . Complementary techniques include IR spectroscopy (to confirm carbonyl and amine groups) and UV-Vis spectroscopy (to assess electronic transitions in benzothiazole or benzyl moieties) . Elemental analysis ensures stoichiometric purity.

How can computational modeling tools like COMSOL Multiphysics be integrated to optimize the synthesis and properties of spiro compounds?

Advanced
AI-driven simulations in COMSOL enable virtual screening of reaction parameters (e.g., solvent polarity, temperature gradients) to predict optimal conditions for spirocycle formation. Molecular dynamics (MD) simulations can model steric effects in the spirocyclic core, while density functional theory (DFT) calculates energy barriers for key steps like ring closure. These tools reduce experimental iterations by 30–50% .

What strategies are employed to resolve contradictions in spectroscopic data versus crystallographic data for spiro compounds?

Advanced
Discrepancies between SC-XRD and NMR/IR data often arise from dynamic effects (e.g., ring puckering in solution). To resolve this:

Perform variable-temperature NMR to assess conformational flexibility.

Compare DFT-optimized gas-phase structures with SC-XRD data to identify solvent-induced distortions.

Use solid-state NMR to bridge solution and crystal-phase observations .

What are the mechanistic insights into the formation of the spirocyclic core during the synthesis of this compound?

Advanced
The spiro core forms via a nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of the cyclic ketone, followed by intramolecular cyclization. Key intermediates include enamine adducts, which undergo [1,3]-hydride shifts to stabilize the spiro junction. Isotopic labeling (e.g., D₂O quench experiments) confirms proton transfer pathways, while kinetic studies reveal rate-determining steps (e.g., ring strain relief) .

What are the critical considerations for selecting appropriate solvents and reagents in the synthesis of this compound?

Basic
Use anhydrous solvents (e.g., dry benzene, THF) to prevent hydrolysis of reactive intermediates. Polar aprotic solvents (DMF, DMSO) may enhance solubility but risk side reactions. Reagents like 2-oxa-spiro[3.4]octane-1,3-dione require strict moisture control, and Schiff bases should be freshly prepared to avoid decomposition .

How can factorial design and regression analysis be applied to optimize multi-variable parameters in the synthesis of spiro compounds?

Advanced
A 2³ factorial design can simultaneously test variables (temperature, solvent ratio, catalyst loading) to identify interactions. For example:

  • Factors : Temperature (70–90°C), benzene:THF ratio (1:1–1:3), reaction time (2–6 hrs).
  • Response : Yield (%) and purity (HPLC area%).
    Regression models (e.g., ANOVA) quantify factor significance, enabling predictive optimization. Central composite designs further refine optimal conditions .

What are the potential pharmacological applications of this compound, and how are its bioactivity profiles assessed?

Advanced
The compound’s rigid spirocyclic structure shows promise as a kinase inhibitor (e.g., RIPK1). Bioactivity is assessed via:

In vitro assays : IC₅₀ measurements against target enzymes.

Molecular docking : Binding affinity predictions with kinase ATP-binding pockets.

ADMET profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane
Reactant of Route 2
6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

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